![molecular formula C6H5N3O2 B3326555 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 261722-42-3](/img/structure/B3326555.png)
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
説明
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves several methods, including microwave-assisted techniques. Chlorine atoms are introduced at positions 4 and 6, and a trichloromethyl group is added at position 2. These modifications enhance the compound’s biological properties and provide a robust approach for its preparation .
Molecular Structure Analysis
The chemical structure of this compound has been well-characterized using spectral techniques and single-crystal X-ray diffraction. It features a pyrimidine ring fused with a pyrazole ring, creating a unique scaffold for potential drug development .
Chemical Reactions Analysis
This compound exhibits cytotoxic activities against various cancer cell lines. Compounds derived from this scaffold have been tested for their inhibitory effects on CDK2/cyclin A2 and FGFRs. For example, compound 4h demonstrated potent FGFR inhibitory activity and inhibited breast cancer cell proliferation while inducing apoptosis. Further investigations are ongoing to optimize these compounds for potential therapeutic use .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Reactions
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is involved in various chemical reactions and synthesis processes. One study describes its reaction with 1,3-diketones, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones and pyrimido[5',4':3,4]pyrrolo[1,2-b]pyridazine-1,3(2H,4H)-diones, indicating a very π-electron rich pyrrole ring in the initial state, especially in position 7 (Tsupak et al., 2003). Another study used its derivatives for the synthesis of complex polynuclear heterocyclic systems, including pyrimido[4′,5′:3,4]-pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione, highlighting its utility in creating intricate molecular structures (Tsupak & Shevchenko, 2006).
Synthesis Techniques
Efficient synthesis techniques using this compound have been developed. One approach utilized controlled microwave heating for the synthesis of its derivatives, demonstrating a more efficient and direct procedure (Shaker et al., 2011). Similarly, a straightforward synthesis pathway has been identified, starting from 2-chloropyridine-3-carboxylic acid and leading to significant variations in biopharmaceutical properties (Jatczak et al., 2014).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been synthesized for potential therapeutic applications. For example, novel [f]-fused xanthines, which are derivatives of this compound, have been synthesized, indicating the compound's relevance in drug development (Gatta et al., 1994). Additionally,novel pyrimidine derivatives like dihydropyrimidine-2,4-(1H,3H)-dione have been synthesized and investigated as ligands for co-crystallization with macrocyclic compounds, demonstrating their potential in supramolecular chemistry (Fonari et al., 2004).
Green Chemistry Applications
In line with sustainable chemistry principles, a green on-water multicomponent approach for the synthesis of pyrrolo[2,3-d]pyrimidines using this compound has been developed. This non-catalytic process includes Knoevenagel condensation, Michael addition, and intramolecular heterocyclization, demonstrating an environmentally friendly synthetic route (Ryzhkova et al., 2021).
Novel Heterocyclic Derivatives
The synthesis of novel heterocyclic derivatives such as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine has been reported. These derivatives have been structurally characterized, and their electronic structures analyzed, showcasing the versatility of this compound in generating diverse molecular architectures (Ashraf et al., 2019).
特性
IUPAC Name |
1,6-dihydropyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMOPNVGUJQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



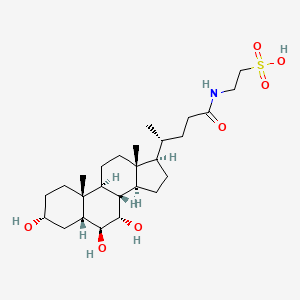
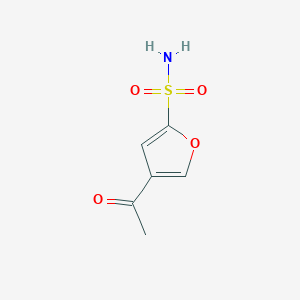
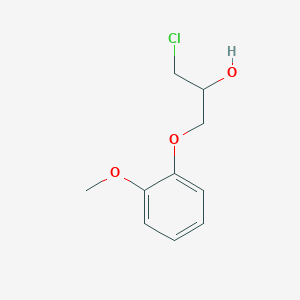

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3326492.png)
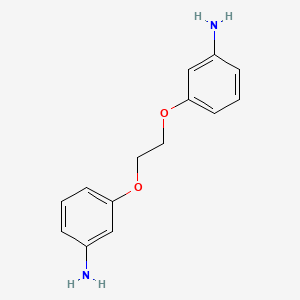


![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)

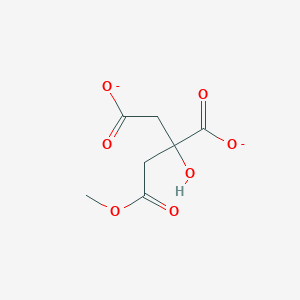
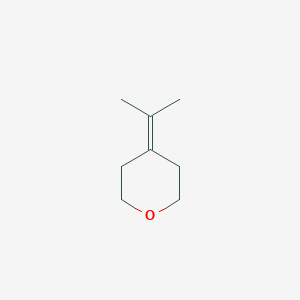

![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)